molecular formula C17H19N5O2 B2892449 N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-methylbenzamide CAS No. 899751-45-2

N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-methylbenzamide

Cat. No.: B2892449
CAS No.: 899751-45-2
M. Wt: 325.372
InChI Key: ZSFMNXORFSVJLL-UHFFFAOYSA-N
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Description

N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-methylbenzamide: is a complex organic compound characterized by its intricate molecular structure. This compound belongs to the class of pyrazolopyrimidines, which are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the pyrazolopyrimidine core. One common approach is the cyclization of a suitable precursor, such as a hydrazine derivative, with a β-diketone under acidic conditions. The tert-butyl group is introduced through a subsequent alkylation reaction, and the final benzamide moiety is added through an amide coupling reaction.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be optimized for large-scale production. This involves the use of continuous flow reactors, which can enhance the efficiency and yield of the reactions. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a catalyst, such as palladium on carbon (Pd/C).

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and a suitable base.

Major Products Formed:

  • Oxidation: The compound can be oxidized to form various oxidized derivatives, such as carboxylic acids or ketones.

  • Reduction: Reduction reactions can yield reduced derivatives, such as amines or alcohols.

  • Substitution: Substitution reactions can lead to the formation of different alkylated or acylated derivatives.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

  • Chemistry: It serves as a versatile intermediate in the synthesis of other complex organic molecules.

  • Biology: It has been studied for its potential biological activities, such as enzyme inhibition or receptor binding.

  • Medicine: It shows promise as a therapeutic agent in the treatment of various diseases, including cancer and inflammatory disorders.

  • Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to certain enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

This compound is unique in its structure and properties compared to other similar compounds, such as:

  • Pyrazolopyrimidines: These compounds share a similar core structure but may have different substituents and functional groups.

  • Benzamides: These compounds contain the benzamide moiety but lack the pyrazolopyrimidine core.

  • Tert-butyl derivatives: These compounds contain the tert-butyl group but have different core structures.

Properties

IUPAC Name

N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O2/c1-11-5-7-12(8-6-11)15(23)20-21-10-18-14-13(16(21)24)9-19-22(14)17(2,3)4/h5-10H,1-4H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSFMNXORFSVJLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NN2C=NC3=C(C2=O)C=NN3C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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